molecular formula C12H13BrClNO2 B8510985 5-bromo-8-chloro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one

5-bromo-8-chloro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8510985
M. Wt: 318.59 g/mol
InChI Key: QFBOOBUABDIAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-8-chloro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C12H13BrClNO2 and its molecular weight is 318.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-8-chloro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-8-chloro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

IUPAC Name

5-bromo-8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C12H13BrClNO2/c1-6(2)17-9-5-8(13)7-3-4-15-12(16)10(7)11(9)14/h5-6H,3-4H2,1-2H3,(H,15,16)

InChI Key

QFBOOBUABDIAKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C2CCNC(=O)C2=C1Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl [8-chloro-1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate (77c, 500 mg, 0.282 mmol) in THF (20 mL) was added HBr (10.0 mL, 88.4 mmol, 48% aqueous solution). The resulting mixture was stirred at room temperature for 3 hours. The reaction mixture was cooled to 0° C., CuBr (303 mg, 2.11 mmol) was added, followed by addition of NaNO2 (1.07 mL, 1.55 mmol, 100 mg/mL solution). The resulting reaction mixture was stirred at 0° C. for 1.5 hours. The reaction mixture was neutralized with NaHCO3 and extracted with ethyl acetate (2×50 mL). The combined organic phases were washed with brine (1×100 mL), dried over sodium sulfate, concentrated under vacuum, and purified by column chromatography (0-100% EtOAc/heptanes) to give 5-bromo-8-chloro-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one (77d, 188 mg, 42% over two steps) as a solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
303 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.07 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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